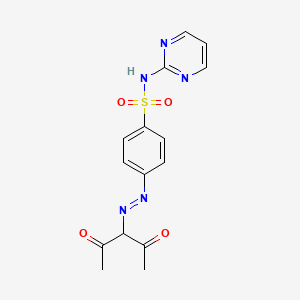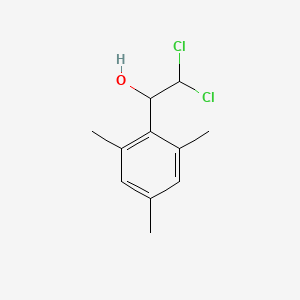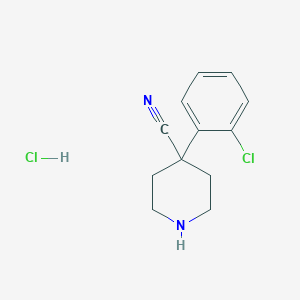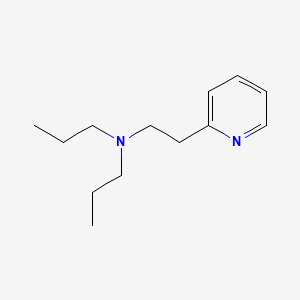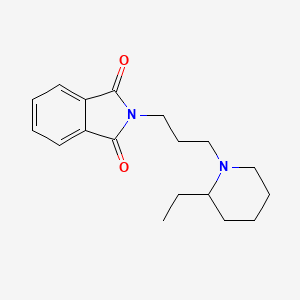
2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione typically involves the reaction of phthalimide with 1,3-dibromopropane to form 2-(3-bromopropyl)isoindoline-1,3-dione. This intermediate is then treated with 2-ethylpiperidine in acetonitrile to yield the final product . The reaction conditions often include heating and the use of a solvent such as acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted isoindoline derivatives .
Applications De Recherche Scientifique
2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neurodegenerative Diseases: Research indicates its potential in inhibiting β-amyloid protein aggregation, making it a candidate for Alzheimer’s disease treatment.
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules, including those with anticancer and anti-inflammatory properties.
Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures and as a building block for other chemical entities.
Mécanisme D'action
The mechanism of action of 2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to the receptor and modulating its activity. This interaction can influence neurotransmitter release and signal transduction pathways, leading to its therapeutic effects . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in preventing the formation of toxic protein aggregates in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent anticancer effects.
Uniqueness
Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C18H24N2O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-[3-(2-ethylpiperidin-1-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H24N2O2/c1-2-14-8-5-6-11-19(14)12-7-13-20-17(21)15-9-3-4-10-16(15)18(20)22/h3-4,9-10,14H,2,5-8,11-13H2,1H3 |
Clé InChI |
XFVPXHHAOKQDFW-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCN1CCCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
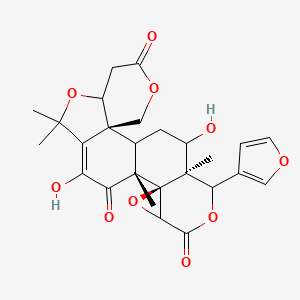
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
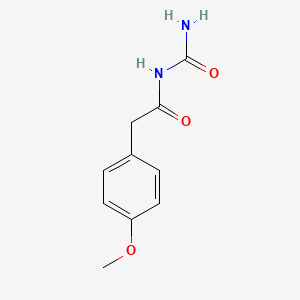


![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
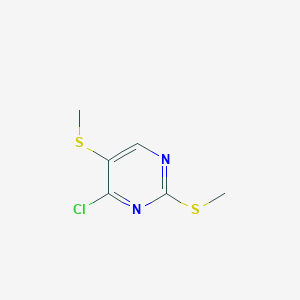
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
